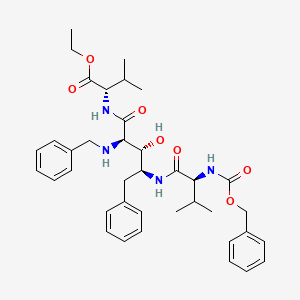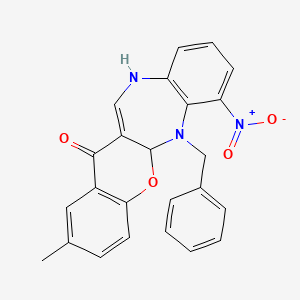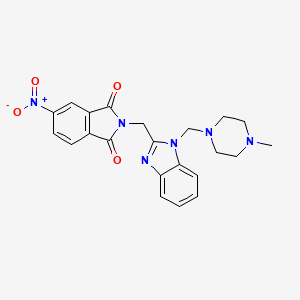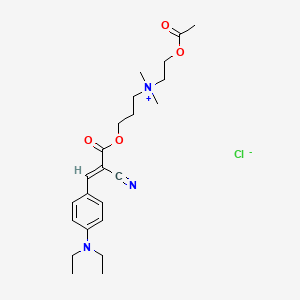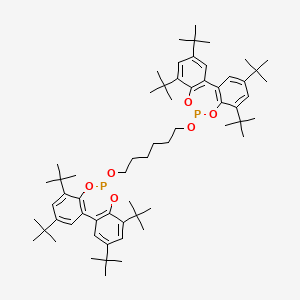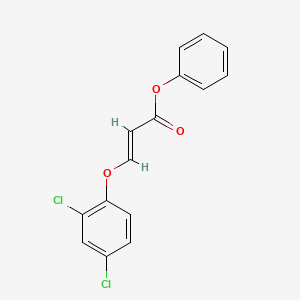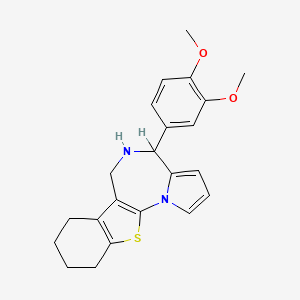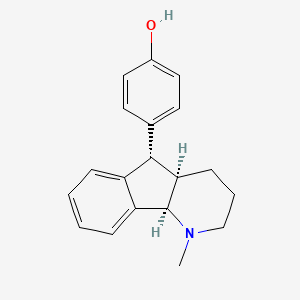
Phenol, 4-(2,3,4,4a,5,9b-hexahydro-1-methyl-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-alpha,9b-alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-(2,3,4,4a,5,9b-hexahydro-1-methyl-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-alpha,9b-alpha)- is a complex organic compound with the molecular formula C19H21NO . This compound is characterized by its unique structure, which includes a phenol group attached to a hexahydro-1-methyl-1H-indeno[1,2-b]pyridine moiety. The stereochemistry of the compound is specified by the (4a-alpha,5-alpha,9b-alpha) configuration.
Vorbereitungsmethoden
The synthesis of Phenol, 4-(2,3,4,4a,5,9b-hexahydro-1-methyl-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-alpha,9b-alpha)- involves multiple steps, typically starting with the preparation of the indeno[1,2-b]pyridine coreThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved .
Analyse Chemischer Reaktionen
Phenol, 4-(2,3,4,4a,5,9b-hexahydro-1-methyl-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-alpha,9b-alpha)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield different reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Phenol, 4-(2,3,4,4a,5,9b-hexahydro-1-methyl-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-alpha,9b-alpha)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenol, 4-(2,3,4,4a,5,9b-hexahydro-1-methyl-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-alpha,9b-alpha)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Phenol, 4-(2,3,4,4a,5,9b-hexahydro-1-methyl-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-alpha,9b-alpha)- can be compared with other similar compounds, such as:
Benzenamine, 4-(2,3,4,4a,5,9b-hexahydro-1-methyl-1H-indeno[1,2-b]pyridin-5-yl)-, (4aa,5a,9ba)-: This compound has a similar core structure but differs in the functional groups attached to the indeno[1,2-b]pyridine moiety.
Other indeno[1,2-b]pyridine derivatives: These compounds share the same core structure but have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of Phenol, 4-(2,3,4,4a,5,9b-hexahydro-1-methyl-1H-indeno(1,2-b)pyridin-5-yl)-, (4a-alpha,5-alpha,9b-alpha)- lies in its specific stereochemistry and the presence of the phenol group, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
88763-66-0 |
|---|---|
Molekularformel |
C19H21NO |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
4-[(4aR,5S,9bR)-1-methyl-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridin-5-yl]phenol |
InChI |
InChI=1S/C19H21NO/c1-20-12-4-7-17-18(13-8-10-14(21)11-9-13)15-5-2-3-6-16(15)19(17)20/h2-3,5-6,8-11,17-19,21H,4,7,12H2,1H3/t17-,18+,19+/m1/s1 |
InChI-Schlüssel |
BNDAFWUYLQIZDG-QYZOEREBSA-N |
Isomerische SMILES |
CN1CCC[C@H]2[C@@H]1C3=CC=CC=C3[C@@H]2C4=CC=C(C=C4)O |
Kanonische SMILES |
CN1CCCC2C1C3=CC=CC=C3C2C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


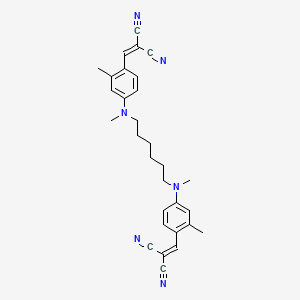
![(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone](/img/structure/B12709453.png)
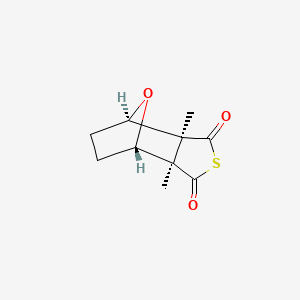

![methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate](/img/structure/B12709481.png)
